Physicochemical Properties and Solubility Profile of[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol: A Technical Guide
Physicochemical Properties and Solubility Profile of[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol: A Technical Guide
Executive Summary
In modern drug discovery, the transition from flat, sp2-hybridized aromatic systems to sp3-rich, three-dimensional scaffolds—often termed "Escape from Flatland"—has dramatically improved the clinical success rates of small molecules. [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol (CAS 89897-18-7) perfectly exemplifies this paradigm. As a conformationally restricted, bridged bicyclic ether with a primary alcohol handle, it serves as an exceptional bioisostere and chiral building block.
This whitepaper provides an in-depth analysis of its physicochemical properties, solubility thermodynamics, and the rigorous analytical methodologies required for its characterization.
Structural and Physicochemical Profiling
The core architecture of this molecule consists of a 7-oxabicyclo[2.2.1]heptane ring system. The stereochemistry (1R, 2R, 4S) dictates that the oxygen atom is locked in a rigid bridge between C1 and C4, while the hydroxymethyl group is positioned at C2. This structural rigidity is thermodynamically advantageous; it significantly reduces the entropic penalty typically incurred when a flexible molecule binds to a target protein.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters that dictate the molecule's behavior in aqueous and organic environments.
| Property | Value | Causality / Implication in Drug Design |
| Molecular Weight | 128.17 g/mol | Highly lead-like; allows for significant downstream functionalization without exceeding Lipinski limits[1]. |
| XLogP3 | ~0.4 | High hydrophilicity; ensures excellent aqueous solubility but may limit passive lipid bilayer diffusion[1]. |
| Topological Polar Surface Area (TPSA) | 29.5 Ų | Optimal for membrane permeability; perfectly balances the polarity of the ether and alcohol oxygens[1]. |
| H-Bond Donors | 1 | The primary hydroxyl group serves as a highly accessible donor for target engagement[1]. |
| H-Bond Acceptors | 2 | Both the 7-oxa bridge and the hydroxyl oxygen can accept hydrogen bonds, driving favorable enthalpy of solvation[1]. |
| Rotatable Bonds | 1 | Extreme conformational rigidity; minimizes the loss of conformational entropy (ΔS) upon target binding[1]. |
Solvation Thermodynamics and Solubility Profile
Due to its low molecular weight and the presence of two highly accessible oxygen atoms, [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol exhibits high aqueous solubility.
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Hydrogen Bonding Network: The oxygen atom in the 7-oxa bridge is sterically exposed, allowing it to act as a potent hydrogen bond acceptor. Unlike flexible aliphatic ethers, the rigid bicyclic framework prevents the molecule from adopting conformations that might shield the oxygen lone pairs from the aqueous solvent. This maximizes dipole-dipole interactions with water molecules.
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pH Independence: Unlike amines or carboxylic acids, this molecule lacks an ionizable center within the physiological pH range (its pKa is well above 14). Consequently, its solubility and partition coefficient (LogD) remain constant across pH 1.0 to 10.0, providing highly predictable pharmacokinetics.
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Organic Solubility: The parent unsubstituted ring, 7-oxabicyclo[2.2.1]heptane, is a highly volatile liquid[2]. The addition of the hydroxymethyl group increases intermolecular interactions, making the compound highly soluble in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) and protic solvents (methanol, ethanol), which is highly versatile for synthetic workflows.
Analytical Challenges and Self-Validating Methodologies
Expert Insight: A critical oversight in many analytical laboratories is attempting to quantify this molecule using standard HPLC-UV. Because the scaffold is entirely aliphatic and lacks a conjugated π-system, it does not absorb UV light above 200 nm. Relying on low-wavelength UV (e.g., 205 nm) leads to severe baseline drift and buffer interference. Quantification must be performed using a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS). Furthermore, its high polarity often causes it to elute in the void volume of standard C18 columns; therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is strongly recommended.
Protocol 1: Thermodynamic Aqueous Solubility Determination (HPLC-CAD)
This self-validating shake-flask method ensures true thermodynamic equilibrium rather than kinetic solubility.
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Buffer Preparation: Prepare 50 mM phosphate buffer (pH 7.4).
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Sample Saturation: Add an excess amount of [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol to 1.0 mL of buffer in a tightly sealed glass vial.
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Equilibration: Agitate the vial at 300 rpm on a thermoshaker maintained strictly at 25.0 ± 0.1 °C for 48 hours. Temperature control is critical, as solubility is a highly temperature-dependent thermodynamic parameter.
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Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 30 minutes at 25 °C. This high-speed step is mandatory to pellet undissolved material and remove nano-aggregates that would falsely elevate the solubility reading.
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Sampling and Dilution: Carefully extract an aliquot of the clear supernatant. Dilute appropriately with the mobile phase (e.g., 50:50 Water:Acetonitrile) to fall within the linear dynamic range of the CAD.
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Quantification: Inject onto an HPLC system equipped with a CAD using a HILIC column. Calculate concentration against a multi-point calibration curve.
Workflow for determining thermodynamic solubility using HPLC-CAD.
Protocol 2: Partition Coefficient (LogP) Determination
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Phase Saturation: Mutually saturate 1-octanol and pH 7.4 phosphate buffer by stirring them together vigorously for 24 hours.
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Solute Addition: Dissolve a precisely known mass of the compound in the octanol phase.
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Partitioning: Mix equal volumes of the spiked octanol and aqueous buffer in a vial. Shake at 25.0 °C for 2 hours to allow partitioning.
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Separation: Centrifuge at 3,000 × g for 15 minutes to ensure complete phase separation without emulsions.
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Analysis: Quantify the concentration of the compound in both phases using HPLC-CAD. Calculate LogP = log10([Compound]octanol / [Compound]aqueous).
Application in Drug Discovery & Target Interaction
The 7-oxabicyclo[2.2.1]heptane scaffold is frequently utilized to improve the metabolic stability and target specificity of lead compounds. For instance, this specific chiral building block has been successfully incorporated into the design of voltage-gated sodium channel (Nav1.7) inhibitors, which are critical targets for novel, non-opioid pain therapeutics[3].
When binding to a target like Nav1.7, the molecule must shed its aqueous solvation shell. The energy required for this desolvation is offset by the highly favorable "lock-and-key" fit provided by the rigid oxygen bridge, which interacts precisely with the channel's binding pocket, while the hydroxymethyl group provides a vector for attaching further pharmacophores[3].
Solvation thermodynamics and target interaction pathway of the bicyclic scaffold.
Conclusion
[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol is a highly valuable, sp3-rich building block characterized by excellent aqueous solubility, profound conformational rigidity, and a lack of pH-dependent partitioning. By employing appropriate analytical techniques—specifically avoiding UV detection in favor of HPLC-CAD and HILIC chromatography—researchers can accurately profile its thermodynamic properties and leverage its unique 3D architecture to overcome the limitations of traditional flat aromatic scaffolds in advanced drug design.
